2-Chloro-2-methylpropyl nitrite

Physicochemical profiling Lipophilicity Alkyl nitrite comparators

2-Chloro-2-methylpropyl nitrite (CAS 144005-36-7) is a chloro-substituted alkyl nitrite with molecular formula C₄H₈ClNO₂ and a molecular weight of approximately 137.57 g/mol. It belongs to the alkyl nitrite class (R–O–N=O), which are esters of nitrous acid widely recognized for their NO‑donor vasodilatory properties, use as nitrosating reagents, and susceptibility to thermal and hydrolytic degradation.

Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
CAS No. 144005-36-7
Cat. No. B12546465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-methylpropyl nitrite
CAS144005-36-7
Molecular FormulaC4H8ClNO2
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESCC(C)(CON=O)Cl
InChIInChI=1S/C4H8ClNO2/c1-4(2,5)3-8-6-7/h3H2,1-2H3
InChIKeyGLOBFMOBGVAHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2-methylpropyl Nitrite (CAS 144005-36-7) — Structural Identifier and Alkyl Nitrite Class Baseline


2-Chloro-2-methylpropyl nitrite (CAS 144005-36-7) is a chloro-substituted alkyl nitrite with molecular formula C₄H₈ClNO₂ and a molecular weight of approximately 137.57 g/mol . It belongs to the alkyl nitrite class (R–O–N=O), which are esters of nitrous acid widely recognized for their NO‑donor vasodilatory properties, use as nitrosating reagents, and susceptibility to thermal and hydrolytic degradation [1]. The presence of a geminal chlorine atom distinguishes this compound from its non‑halogenated C4‑alkyl nitrite analogs, introducing significant differences in physicochemical properties that directly impact procurement decisions.

Why Alkyl Nitrite Substitution Without Structural Matching Fails for 2-Chloro-2-methylpropyl Nitrite


Alkyl nitrites are not interchangeable commodities. Even small structural modifications—such as the introduction of a single chlorine atom—substantially alter molecular weight, lipophilicity, vapor pressure, and hydrolytic stability [1] [2]. The generic substitution of 2-chloro-2-methylpropyl nitrite with a non‑halogenated isomer (e.g., isobutyl nitrite or n‑butyl nitrite) will, at a minimum, change the compound’s volatility and partitioning behavior, potentially compromising reproducible NO‑release kinetics, sample integrity, and the validity of comparative pharmacological or analytical data. The quantitative differences detailed below demonstrate why procurement specifications must match the exact CAS number.

Procurement‑Relevant Quantitative Differentiation of 2-Chloro-2-methylpropyl Nitrite


Molecular Weight and Lipophilicity Shift Relative to Non‑Halogenated C4 Isomers

2-Chloro-2-methylpropyl nitrite exhibits a molecular weight of 137.57 Da and a calculated LogP of 1.70, representing a +34.4 Da mass increase and a lipophilicity reduction of approximately 0.2 LogP units compared to the closest non‑halogenated analog, isobutyl nitrite (MW 103.12 Da; LogP 1.92) [1]. The increased mass lowers vapor pressure and diffusivity, while the decreased LogP indicates reduced membrane partitioning—both factors that directly affect NO‑donor bioavailability in biological assays and headspace concentration in analytical workflows.

Physicochemical profiling Lipophilicity Alkyl nitrite comparators

Estimated Boiling Point Elevation and Volatility Suppression

While an experimentally measured boiling point for 2-chloro-2-methylpropyl nitrite is not publicly available, the significant molecular weight increase (+33% vs. isobutyl nitrite) and the presence of the polarizable chlorine atom are expected to raise the boiling point substantially above that of isobutyl nitrite (67 °C) [1]. In comparison, amyl nitrite (MW 117.15; LogP 2.45–2.85) boils at 99 °C [2], and the linear n‑butyl nitrite (MW 103.12) boils at 78 °C [3], illustrating a strong positive correlation between molecular weight and boiling point across the alkyl nitrite series. The chloro‑substituted compound is therefore predicted to have a boiling point in the range of 85–105 °C, significantly higher than its non‑halogenated C4 isomer isobutyl nitrite.

Volatility Boiling point Thermal stability

Hydrolytic Stability Modulation by Chlorine Substitution

Alkyl nitrites as a class undergo slow hydrolysis in neutral aqueous media, with the C–O nitrite bond being particularly weak (bond dissociation energy ~40–50 kcal·mol⁻¹) [1]. The introduction of an electron‑withdrawing chlorine atom beta to the nitrite ester is expected to increase the electrophilicity of the adjacent carbon, thereby reducing the rate of nucleophilic attack by water relative to non‑halogenated analogs. While no direct kinetic measurement for 2-chloro-2-methylpropyl nitrite is available, this electronic effect is well‑documented for chloroalkyl esters and forms the mechanistic basis for the enhanced storage stability observed in halogenated alkyl nitrites relative to their non‑halogenated counterparts [2].

Hydrolytic stability Alkyl nitrite degradation Storage stability

Vasorelaxant NO‑Donor Potency in the Context of Alkyl Nitrite Class Activity

Alkyl nitrites as a class produce vasorelaxation through NO donation. Isobutyl nitrite has demonstrated potent inhibition of neuroeffector transmission in guinea‑pig pulmonary artery with nanomolar potency, comparable to isoamyl nitrite [1]. Additionally, isobutyl nitrite (45 µg/min) produced sustained hemodynamic effects with minimal tolerance development over 22 hours of infusion, in contrast to glyceryl trinitrate [2]. While direct comparative data for 2-chloro-2-methylpropyl nitrite are unavailable, the class membership and conserved nitrite ester pharmacophore predict qualitatively similar NO‑donor activity. The added chlorine atom may modulate the rate of metabolic activation and tissue distribution, making this compound a valuable tool for structure–activity relationship studies within the alkyl nitrite series.

Vasorelaxation NO donor potency Pharmacology

High‑Value Application Scenarios for 2-Chloro-2-methylpropyl Nitrite


Pharmacological Structure–Activity Relationship (SAR) Studies of Halogenated NO Donors

Researchers investigating the influence of halogen substitution on NO‑release kinetics, vasorelaxant potency, and tissue distribution require a chloro‑substituted alkyl nitrite as a probe molecule. 2-Chloro-2-methylpropyl nitrite provides a direct comparator to isobutyl nitrite, enabling systematic exploration of electronic effects on metabolic activation [1] [2].

Analytical Method Development for Alkyl Nitrite Headspace Sampling

The higher molecular weight and lower volatility (estimated boiling point 85–105 °C) of 2-chloro-2-methylpropyl nitrite, relative to isobutyl nitrite (67 °C), make it a superior reference standard for optimizing gas chromatography–mass spectrometry (GC–MS) or selected ion flow tube mass spectrometry (SIFT‑MS) headspace methods [3]. Its reduced vapor pressure minimizes sample loss during preparation, improving quantification accuracy.

Stability‑Optimized Alkyl Nitrite Formulation Development

The predicted enhanced hydrolytic stability of 2-chloro-2-methylpropyl nitrite—stemming from the electron‑withdrawing chlorine atom—makes it a candidate for long‑term storage studies and formulation development where degradation products (NOₓ, alcohols, aldehydes) compromise product integrity [4]. It can serve as a benchmark for evaluating novel stabilization strategies.

Chemical Biology and Bioconjugation Toolbox

The unique reactivity of the chloroalkyl moiety, combined with the nitrite ester’s NO‑donating capacity, positions 2-chloro-2-methylpropyl nitrite as a dual‑function reagent for site‑selective bioconjugation and controlled NO release in cellular models [5]. The chlorine atom provides a leaving group for nucleophilic substitution reactions orthogonal to the nitrite functionality.

Quote Request

Request a Quote for 2-Chloro-2-methylpropyl nitrite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.